molecular formula C19H23N3O B6112223 2-[4-(1-Piperidin-1-ylethyl)phenyl]pyridine-3-carboxamide

2-[4-(1-Piperidin-1-ylethyl)phenyl]pyridine-3-carboxamide

Cat. No.: B6112223
M. Wt: 309.4 g/mol
InChI Key: RDCDMGRIKFRAAT-UHFFFAOYSA-N
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Description

2-[4-(1-Piperidin-1-ylethyl)phenyl]pyridine-3-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-Piperidin-1-ylethyl)phenyl]pyridine-3-carboxamide typically involves the reaction of 4-(1-Piperidin-1-ylethyl)aniline with pyridine-3-carboxylic acid chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-Piperidin-1-ylethyl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(1-Piperidin-1-ylethyl)phenyl]pyridine-3-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(1-Piperidin-1-ylethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(1-Piperidin-1-ylethyl)phenyl]pyridine-3-carboxamide
  • 2-[4-(1-Piperidin-1-ylethyl)phenyl]pyridine-3-carboxylic acid
  • 2-[4-(1-Piperidin-1-ylethyl)phenyl]pyridine-3-carboxylate

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with particular molecular targets and exhibit distinct biological activities.

Properties

IUPAC Name

2-[4-(1-piperidin-1-ylethyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-14(22-12-3-2-4-13-22)15-7-9-16(10-8-15)18-17(19(20)23)6-5-11-21-18/h5-11,14H,2-4,12-13H2,1H3,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCDMGRIKFRAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)N)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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